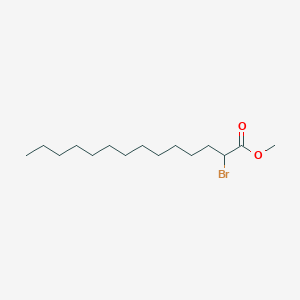

Methyl 2-bromotetradecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDPLPAGWMERRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884923 | |

| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16631-25-7 | |

| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16631-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016631257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromotetradecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-bromotetradecanoate for Researchers and Drug Development Professionals

Central Point, NJ – Methyl 2-bromotetradecanoate is a halogenated fatty acid methyl ester that serves as a versatile synthetic intermediate in organic chemistry, particularly in the development of novel bioactive compounds and pharmaceutical agents. Its utility stems from the presence of a reactive bromine atom at the alpha-position to the carbonyl group, which allows for a variety of nucleophilic substitution reactions to introduce diverse functional groups. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in research and drug development.

Core Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| CAS Number | 16631-25-7 |

| Molecular Formula | C₁₅H₂₉BrO₂ |

| Molecular Weight | 321.29 g/mol |

| Appearance | Typically a liquid |

| Synonyms | Methyl α-bromomyristate, 2-Bromotetradecanoic acid methyl ester |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of tetradecanoic acid at the alpha-position, followed by esterification. A common method for the initial bromination step is the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction for α-Bromination

The Hell-Volhard-Zelinsky reaction facilitates the α-halogenation of a carboxylic acid.[1][2][3]

Materials:

-

Tetradecanoic acid (Myristic acid)

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Methanol (for esterification)

-

Appropriate solvents (e.g., carbon tetrachloride, diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, tetradecanoic acid is treated with a catalytic amount of red phosphorus or PBr₃.

-

Bromine is added dropwise to the reaction mixture. The mixture is then heated to initiate the reaction, which results in the formation of 2-bromotetradecanoyl bromide.[4]

-

The reaction is typically refluxed until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the crude 2-bromotetradecanoyl bromide is cooled.

-

To obtain this compound, the acyl bromide is carefully reacted with methanol. This esterification step is often performed in an inert solvent.

-

The final product is purified using standard laboratory techniques, such as distillation under reduced pressure or column chromatography.

The following diagram illustrates the workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction followed by esterification.

Key Reactions and Applications in Drug Development

This compound is a valuable building block for introducing a C14 alkyl chain with a functional group at the C2 position. The alpha-bromo ester functionality makes it an excellent electrophile for reactions with various nucleophiles.[5]

Nucleophilic Substitution Reactions

The bromine atom at the alpha-position is susceptible to nucleophilic attack, allowing for the synthesis of a wide range of derivatives.

1. Synthesis of α-Amino Esters:

Reaction with ammonia or primary amines provides a route to α-amino acid esters, which are fundamental components of peptides and peptidomimetics. The reaction proceeds via an Sₙ2 mechanism.[6][7]

Experimental Protocol: General Amination

-

This compound is dissolved in a suitable solvent (e.g., ethanol, acetonitrile).

-

An excess of the desired amine (e.g., ammonia, methylamine) is added to the solution.

-

The reaction is stirred, often at room temperature or with gentle heating, until completion.

-

The resulting ammonium salt is neutralized with a base to yield the free α-amino ester.

-

Purification is typically achieved by extraction and chromatography.

2. Synthesis of α-Azido Esters:

Reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) yields Methyl 2-azidotetradecanoate.[8] This azide derivative can be further reduced to the corresponding α-amino ester or used in click chemistry reactions.

3. Synthesis of α-Hydroxy Esters:

Hydrolysis of this compound under basic conditions, followed by acidification, can yield 2-hydroxytetradecanoic acid.[9][10][11] Direct conversion to the methyl ester of this hydroxy acid is also possible. These α-hydroxy fatty acids are important components of various lipids and have been investigated for their biological activities.

Use as a Pharmaceutical Intermediate

While specific examples of blockbuster drugs synthesized directly from this compound are not prevalent in publicly available literature, its utility as an intermediate is clear. It provides a scaffold for the synthesis of complex lipids and other molecules with potential therapeutic applications. For instance, the synthesis of analogs of bioactive lipids can be achieved by utilizing the reactivity of the alpha-bromo position to introduce different functional groups, thereby enabling structure-activity relationship (SAR) studies.

The first total synthesis of (+/-)-2-methoxy-13-methyltetradecanoic acid, a cytotoxic fatty acid, started from a related methyl ester, highlighting the utility of such compounds in accessing biologically active molecules.[12]

The general workflow for utilizing this compound as a synthetic intermediate is depicted below.

Quantitative Data and Spectral Information

While extensive experimental data for this compound is not widely published in peer-reviewed journals, predicted spectral data can provide valuable information for its characterization.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the α-proton adjacent to the bromine, and the long alkyl chain.

Predicted Mass Spectrum: The mass spectrum would likely exhibit a molecular ion peak and fragmentation patterns characteristic of a long-chain fatty acid ester with a bromine atom.

Researchers can obtain experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for commercially available this compound from suppliers.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. Its utility in introducing a functionalized long-chain alkyl group makes it a relevant building block for the synthesis of complex lipids, amino acids, and other molecules of interest to researchers in drug discovery and development. The ability to perform a variety of nucleophilic substitution reactions at the alpha-position allows for the creation of diverse molecular libraries for biological screening and the development of novel therapeutic agents.

References

- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | 16631-25-7 [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydroxytetradecanoic acid | C14H28O3 | CID 1563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. larodan.com [larodan.com]

- 11. larodan.com [larodan.com]

- 12. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-bromotetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromotetradecanoate, an alpha-brominated fatty acid methyl ester, is a versatile chemical intermediate with potential applications in organic synthesis and drug development. Its structure, featuring a reactive bromine atom at the alpha position to a carbonyl group, makes it a valuable precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 16631-25-7 | [1][2][3] |

| Molecular Formula | C₁₅H₂₉BrO₂ | [4] |

| Molecular Weight | 321.30 g/mol | |

| Density (Predicted) | 1.095 g/cm³ | [3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Synonyms | Methyl α-bromomyristate, 2-Bromotetradecanoic acid methyl ester | [1] |

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction .[5][6][7][8][9] This reaction involves the treatment of a carboxylic acid containing an α-hydrogen with a halogen (in this case, bromine) and a catalytic amount of phosphorus tribromide (PBr₃).[5][7][8] The resulting α-bromo acyl bromide can then be esterified with methanol to yield this compound.

A general workflow for the synthesis of this compound via the HVZ reaction is depicted below.

Caption: Synthesis of this compound.

Experimental Protocol: A General Hell-Volhard-Zelinsky Reaction

The following is a generalized protocol for the α-bromination of a carboxylic acid, which can be adapted for the synthesis of 2-bromotetradecanoic acid, the precursor to the target methyl ester.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the carboxylic acid (e.g., tetradecanoic acid).

-

Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) to the carboxylic acid.

-

Bromination: Slowly add elemental bromine (Br₂) to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Reaction: Heat the mixture to initiate and sustain the reaction. The reaction progress can be monitored by the disappearance of the red bromine color.

-

Work-up: After the reaction is complete, the crude α-bromo acyl bromide is obtained.

-

Esterification: The crude product is then carefully reacted with an excess of methanol. This reaction is often carried out in the presence of a mild base to neutralize the hydrogen bromide byproduct.

-

Purification: The final product, this compound, is purified using standard techniques such as distillation or chromatography.

Reactivity

The presence of the bromine atom at the α-position makes this compound a highly useful synthetic intermediate. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions .[5] This reactivity allows for the introduction of a wide range of functional groups at the α-position.

Caption: General Sɴ2 Reactivity.

Common nucleophiles that can be used in reactions with this compound include:

-

Azide ions (N₃⁻): To introduce an azido group, which can be further reduced to an amine.

-

Cyanide ions (CN⁻): For the introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Hydroxide ions (OH⁻): To form α-hydroxy esters.

-

Alkoxides (RO⁻): To synthesize α-alkoxy esters.

-

Amines (RNH₂): For the synthesis of α-amino esters, which are building blocks for peptides and proteins.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound. However, the broader class of fatty acid esters and their derivatives has been the subject of extensive research, revealing a wide range of biological effects.

Fatty acid esters of hydroxy fatty acids (FAHFAs), for instance, have been identified as having anti-inflammatory and anti-diabetic properties.[10] Furthermore, some fatty acid ethyl esters have been shown to impact mitochondrial function in alveolar macrophages.[11] Studies on modified fatty acids and their esters have also indicated effects on lipid metabolism.[12]

The potential for this compound to serve as a precursor for biologically active molecules is significant. Its reactivity allows for the synthesis of various derivatives that could be investigated for their therapeutic potential. For example, the synthesis of novel α-amino acids or α-hydroxy fatty acids could lead to the development of new drug candidates.

Conclusion

This compound is a valuable chemical intermediate with well-defined synthetic routes and predictable reactivity. While direct biological data on this specific compound is scarce, its utility as a building block for more complex and potentially bioactive molecules is clear. For researchers and drug development professionals, this compound represents a versatile tool for the exploration of new chemical entities with potential therapeutic applications. Further research into the biological effects of this compound and its derivatives is warranted to fully understand its potential in the pharmaceutical sciences.

References

- 1. This compound | 16631-25-7 [amp.chemicalbook.com]

- 2. This compound | 16631-25-7 [chemicalbook.com]

- 3. CAS # 16631-25-7, this compound, 2-Bromotetradecanoic acid methyl ester - chemBlink [ww.chemblink.com]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The absorption, distribution and biological effects of a modified fatty acid in its free form and as an ethyl ester in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-bromotetradecanoate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromotetradecanoate is a halogenated fatty acid ester that holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel bioactive lipids and therapeutic agents. This technical guide provides a comprehensive overview of its structure, physicochemical properties, a detailed experimental protocol for its synthesis, and explores its putative applications in drug development, notably as a precursor for ceramide analogs and potential enzyme inhibitors. While direct biological data on this specific molecule is limited, this guide extrapolates its potential roles based on the established activities of structurally related α-bromo fatty acid esters.

Core Compound Structure and Properties

This compound, also known as methyl α-bromomyristate, is the methyl ester of 2-bromotetradecanoic acid. Its structure consists of a fourteen-carbon fatty acid chain (tetradecanoic acid, commonly known as myristic acid) with a bromine atom substituted at the alpha-carbon (the carbon adjacent to the carbonyl group) and a methyl ester at the carboxyl terminus.

Chemical Structure:

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₉BrO₂ | [1] |

| Molecular Weight | 321.29 g/mol | [1] |

| CAS Number | 16631-25-7 | [1] |

| Appearance | Yellow Oil | [1] |

| Boiling Point | 149 °C at 1 Torr | [1] |

| Density | 1.095 g/cm³ | [1] |

| Predicted ¹H NMR | See discussion below | |

| Predicted ¹³C NMR | See discussion below | |

| Predicted IR Spectrum | See discussion below | |

| Predicted Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 320/322 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments: m/z 261/263 ([M-COOCH₃]⁺), m/z 74 (McLafferty rearrangement). | [2] |

Spectroscopic Data Discussion:

-

¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl group of the fatty acid chain around 0.9 ppm. A multiplet for the long chain of methylene (CH₂) groups would appear between 1.2-1.6 ppm. The methoxy group (OCH₃) protons would be a singlet at approximately 3.7 ppm. The proton on the α-carbon (CHBr) would likely be a triplet around 4.2 ppm, coupled to the adjacent methylene group.

-

¹³C NMR: The carbonyl carbon of the ester would appear around 170 ppm. The α-carbon attached to the bromine would be shifted downfield to approximately 45-55 ppm. The methoxy carbon would be around 52 ppm. The long alkyl chain carbons would resonate in the 14-32 ppm region.

-

IR Spectroscopy: The spectrum would be characterized by a strong C=O stretching vibration for the ester at approximately 1740 cm⁻¹. C-H stretching vibrations from the alkyl chain would be observed in the 2850-2960 cm⁻¹ region. The C-O stretching of the ester would appear in the 1100-1300 cm⁻¹ range. The C-Br stretch would be in the fingerprint region, typically between 500-700 cm⁻¹.[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process: α-bromination of tetradecanoic acid (myristic acid) via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification of the resulting α-bromo acid.

Step 1: α-Bromination of Tetradecanoic Acid (Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. The reaction proceeds by converting the carboxylic acid to an acyl halide, which then tautomerizes to an enol. The enol subsequently reacts with bromine at the α-position.

Reaction Mechanism:

Detailed Protocol:

-

Materials:

-

Tetradecanoic acid (Myristic acid)

-

Red phosphorus (catalytic amount)

-

Bromine

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place tetradecanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently in a heating mantle.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, so it must be performed in a well-ventilated fume hood.

-

After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.

-

Cool the reaction mixture to room temperature. The product at this stage is 2-bromotetradecanoyl bromide.

-

Step 2: Esterification to this compound

The crude 2-bromotetradecanoyl bromide can be directly converted to the methyl ester by reaction with methanol.

Detailed Protocol:

-

Procedure:

-

Carefully and slowly add anhydrous methanol to the cooled reaction mixture containing 2-bromotetradecanoyl bromide. This reaction is also exothermic and will produce HBr gas.

-

Heat the mixture under reflux for several hours to ensure complete esterification.

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution (to neutralize any remaining acid) until the effervescence ceases.

-

Wash the organic layer again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

-

Applications in Drug Development and Research

While this compound is primarily a synthetic intermediate, its structure lends itself to several potential applications in drug discovery and chemical biology, mainly through its role as an alkylating agent and a building block for complex lipids.

Synthesis of Bioactive Ceramide Analogs

Ceramides are a class of sphingolipids that play crucial roles in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[4] Dysregulation of ceramide metabolism is implicated in cancer and other diseases.[5] The synthesis of ceramide analogs is a key strategy for developing therapeutics that can modulate these pathways.[6] this compound can serve as a precursor to the fatty acid component of ceramide analogs. The bromine at the α-position can be displaced by an amino group from a sphingoid base to form the characteristic amide linkage of ceramides.

Logical Workflow for Ceramide Analog Synthesis:

Potential as an Enzyme Inhibitor Precursor

α-Halo fatty acid esters are known to be reactive electrophiles and can act as inhibitors of certain enzymes, particularly those with a nucleophilic residue (like serine or cysteine) in their active site. One such enzyme is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[7][8] Inhibitors of FAAH are of interest for the treatment of pain, anxiety, and inflammatory disorders.[9] While direct inhibition by this compound has not been reported, it could serve as a scaffold for the design of more potent and selective irreversible inhibitors where the α-bromo moiety acts as a warhead to covalently modify the enzyme.

Hypothesized Signaling Pathway Involvement:

Based on the role of FAAH, inhibition by a molecule derived from this compound could lead to an increase in the levels of endogenous fatty acid amides. This, in turn, would enhance the activation of cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that can modulate pain and inflammation.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and drug development. Its utility as a building block for complex bioactive lipids, such as ceramide analogs, and as a scaffold for the design of enzyme inhibitors, makes it a compound of interest for researchers. The detailed synthetic protocol provided in this guide offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 16631-25-7 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of ceramide analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methyl 2-bromotetradecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for methyl 2-bromotetradecanoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The core of this guide focuses on the well-established Hell-Volhard-Zelinsky (HVZ) reaction for the α-bromination of tetradecanoic acid, followed by esterification to yield the target compound.

Core Synthesis Pathway: Hell-Volhard-Zelinsky Reaction and Esterification

The most prevalent and reliable method for the synthesis of this compound involves a two-step process:

-

α-Bromination of Tetradecanoic Acid: The first step is the selective bromination of tetradecanoic acid (also known as myristic acid) at the alpha-position to the carboxyl group. This is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction typically utilizes a phosphorus trihalide, such as phosphorus tribromide (PBr₃), as a catalyst and bromine (Br₂) as the brominating agent.[1][2] The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-carbon.

-

Esterification: The resulting 2-bromotetradecanoic acid is then esterified with methanol to produce this compound. This can be accomplished through various standard esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst.

Signaling Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromotetradecanoic Acid (via Hell-Volhard-Zelinsky Reaction)

Materials:

-

Tetradecanoic acid (Myristic acid)

-

Red phosphorus

-

Bromine

-

Dichloromethane (or other suitable inert solvent)

-

Hydrochloric acid (aqueous solution)

-

Sodium bisulfite (aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place tetradecanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently in an oil bath.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a proper scrubbing system.

-

After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the evolution of HBr gas ceases.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove any unreacted bromine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromotetradecanoic acid.

Step 2: Synthesis of this compound (via Fischer Esterification)

Materials:

-

2-Bromotetradecanoic acid (from Step 1)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the crude 2-bromotetradecanoic acid in a large excess of anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Remove the ice bath and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data

Due to the limited availability of specific experimental data in the literature for the synthesis of this compound, the following table provides expected ranges based on similar reactions.

| Parameter | Step 1: Bromination (HVZ) | Step 2: Esterification | Overall (Expected) |

| Reactant Molar Ratios | Tetradecanoic Acid : PBr₃ : Br₂ (approx. 1 : 0.1 : 1.1) | 2-Bromotetradecanoic Acid : Methanol (large excess) | - |

| Reaction Temperature | 80-100 °C | Reflux (approx. 65 °C) | - |

| Reaction Time | 4-8 hours | 2-4 hours | - |

| Yield | 80-90% | >90% | 70-85% |

| Purity (after purification) | >95% | >98% | >98% |

Logical Workflow for Synthesis and Purification

Caption: Detailed workflow for the synthesis and purification of this compound.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should note that the specific reaction conditions may require optimization to achieve the best results. Standard laboratory safety procedures should be followed at all times, particularly when handling bromine and strong acids.

References

Methyl 2-bromotetradecanoate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromotetradecanoate is a halogenated fatty acid ester that has garnered attention in the scientific community for its potential as a tool in metabolic research, particularly in the study of fatty acid oxidation. Its structure, featuring a bromine atom at the alpha-position to the carbonyl group, makes it a valuable molecular probe for investigating the enzymes and pathways involved in lipid metabolism. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound, with a focus on its role as an inhibitor of fatty acid oxidation.

Chemical and Physical Properties

This compound is a derivative of tetradecanoic acid (myristic acid). Key identifiers and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 16631-25-7 |

| Molecular Formula | C15H29BrO2 |

| Molecular Weight | 321.29 g/mol |

| Boiling Point | 149 °C at 0.9998 Torr[1] |

| Density | 1.095 g/cm³[2] |

| Appearance | Yellow Oil[1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the α-bromination of tetradecanoic acid followed by esterification.

Step 1: α-Bromination of Tetradecanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the halogenation of carboxylic acids at the alpha-carbon. The reaction is initiated with a catalytic amount of phosphorus tribromide (PBr₃) and an excess of bromine (Br₂).

Detailed Experimental Protocol:

-

Materials: Tetradecanoic acid, phosphorus tribromide (catalytic amount), bromine, and an inert solvent (e.g., carbon tetrachloride).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve tetradecanoic acid in the inert solvent.

-

Add a catalytic amount of phosphorus tribromide.

-

Slowly add bromine to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.

-

After the addition is complete, heat the mixture to reflux until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture and carefully quench any remaining bromine with a reducing agent (e.g., sodium bisulfite solution).

-

The resulting 2-bromotetradecanoyl bromide is then hydrolyzed by the addition of water to yield 2-bromotetradecanoic acid.

-

The crude 2-bromotetradecanoic acid can be purified by recrystallization or column chromatography.

-

Step 2: Fischer Esterification of 2-Bromotetradecanoic Acid

The purified 2-bromotetradecanoic acid is then esterified to its methyl ester using methanol in the presence of an acid catalyst.

Detailed Experimental Protocol:

-

Materials: 2-bromotetradecanoic acid, methanol (in excess), and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

-

Procedure:

-

Dissolve 2-bromotetradecanoic acid in a large excess of methanol in a round-bottom flask.

-

Add a catalytic amount of the strong acid.

-

Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the this compound by vacuum distillation or column chromatography.

-

Spectroscopic Data

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Triplet around 0.9 ppm (terminal CH₃) - Multiplets between 1.2-1.8 ppm (-(CH₂)₁₀-) - Multiplet around 2.0-2.2 ppm (-CH₂-CH(Br)-) - Triplet around 4.2-4.4 ppm (-CH(Br)-) - Singlet around 3.7 ppm (-OCH₃) |

| ¹³C NMR | - Peak around 14 ppm (terminal CH₃) - Series of peaks between 22-35 ppm (-(CH₂)₁₀-) - Peak around 45-50 ppm (-CH(Br)-) - Peak around 52 ppm (-OCH₃) - Peak around 170 ppm (C=O) |

| IR Spectroscopy | - Strong C=O stretch around 1740 cm⁻¹ - C-O stretch around 1200-1250 cm⁻¹ - C-Br stretch around 500-600 cm⁻¹ - C-H stretches (aliphatic) around 2850-2960 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peaks (M⁺ and M+2⁺) with characteristic isotopic pattern for bromine. Predicted m/z for [M+H]⁺ is 321.14238.[3] |

Biological Activity: Inhibition of Fatty Acid Oxidation

This compound and related 2-bromo fatty acids are known to be inhibitors of mitochondrial fatty acid β-oxidation. This metabolic pathway is a crucial source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.

Mechanism of Action

The primary target of 2-bromo fatty acid derivatives is believed to be Carnitine Palmitoyltransferase I (CPT1) , the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT1, this compound prevents the entry of long-chain fatty acids into the mitochondria, thereby blocking their subsequent oxidation.

Some studies on related compounds, such as 2-bromooctanoate, have also shown inhibition of 3-ketothiolase , an enzyme involved in the final step of the β-oxidation spiral. It is plausible that this compound could exhibit a similar inhibitory profile.

Quantitative Biological Data

| Parameter | Compound | Target | Value | Reference |

| Concentration for complete inactivation | DL-2-bromooctanoate | 3-Ketothiolase I | 10 µM | [4] |

| IC₅₀ (predicted) | This compound | CPT1 | Micromolar range | - |

Applications in Research

The ability of this compound to inhibit fatty acid oxidation makes it a valuable tool for researchers in several fields:

-

Metabolic Research: To investigate the role of fatty acid oxidation in various physiological and pathological states, such as diabetes, obesity, and metabolic syndrome.

-

Cardiovascular Research: To study the metabolic remodeling that occurs in heart failure and ischemia, where a shift from fatty acid to glucose metabolism is observed.

-

Oncology: To explore the dependence of cancer cells on fatty acid oxidation for their growth and proliferation.

-

Drug Development: As a lead compound or a pharmacological tool to validate CPT1 as a therapeutic target for metabolic diseases.

Conclusion

This compound serves as a potent research tool for the scientific community, enabling the targeted inhibition of fatty acid oxidation. Its synthesis is achievable through established organic chemistry reactions, and its mechanism of action is primarily directed at the key regulatory enzyme CPT1. While further studies are needed to fully characterize its inhibitory constants and off-target effects, this compound holds significant promise for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies for a range of metabolic diseases. Researchers and drug development professionals will find this compound to be a valuable addition to their molecular toolbox for probing the intricate network of metabolic pathways.

References

An In-depth Technical Guide to Methyl 2-bromotetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromotetradecanoate, a derivative of the saturated fatty acid myristic acid, serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom at the alpha-position to a carbonyl group, makes it a versatile precursor for the introduction of various functionalities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation via the Hell-Volhard-Zelinsky reaction followed by Fischer esterification are presented, along with tabulated quantitative data and a logical workflow diagram to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Discovery and History

The specific discovery of this compound is not well-documented in a singular seminal publication. Its history is intrinsically linked to the development of one of organic chemistry's classic transformations: the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction, named after Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, provides a reliable method for the α-halogenation of carboxylic acids.[1][2][3] The reaction is initiated by converting the carboxylic acid to an acyl halide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position.[1][2]

The synthesis of this compound is, therefore, a two-step process:

-

The α-bromination of tetradecanoic acid (myristic acid) to yield 2-bromotetradecanoic acid via the HVZ reaction.

-

The subsequent esterification of 2-bromotetradecanoic acid with methanol, typically under acidic conditions (Fischer esterification), to produce the final methyl ester.[4][5][6]

The development of the HVZ reaction in the late 19th century provided chemists with the essential tool to synthesize α-bromo carboxylic acids, and the subsequent esterification is a fundamental and well-established procedure.[5][6] Thus, the history of this compound is a part of the broader history of applying these foundational reactions to long-chain fatty acids.

Physicochemical and Spectroscopic Data

The following tables summarize the known and predicted physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16631-25-7 | [7] |

| Molecular Formula | C₁₅H₂₉BrO₂ | [8] |

| Molecular Weight | 321.29 g/mol | [8] |

| Appearance | Yellow Oil | [7] |

| Boiling Point | 149 °C at 0.9998 Torr | [7] |

| Density | 1.095 g/cm³ | [9] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [7] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks and Interpretation |

| ¹H NMR | * ~4.2 ppm (t, 1H): Methine proton (CH) at the α-position, deshielded by the adjacent bromine and carbonyl group.[10][11] * ~3.7 ppm (s, 3H): Methyl protons (CH₃) of the ester group.[12] * ~2.0-2.2 ppm (m, 2H): Methylene protons (CH₂) at the β-position. * ~1.2-1.4 ppm (m, 20H): Methylene protons of the long alkyl chain. * ~0.9 ppm (t, 3H): Terminal methyl protons of the alkyl chain. |

| ¹³C NMR | * ~170 ppm: Carbonyl carbon (C=O) of the ester.[13][14] * ~53 ppm: Methyl carbon (OCH₃) of the ester.[15] * ~45 ppm: Methine carbon (CHBr) at the α-position. * ~22-34 ppm: Carbons of the long alkyl chain. * ~14 ppm: Terminal methyl carbon of the alkyl chain. |

| IR Spectroscopy | * ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester.[16] * ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.[17] * ~1170 cm⁻¹ (strong): C-O stretching vibration of the ester. |

| Mass Spectrometry | * Molecular Ion (M⁺): Peaks at m/z 320 and 322 in an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom.[18] * Key Fragments: * Loss of OCH₃ (m/z 289/291) * Loss of COOCH₃ (m/z 261/263) * Alpha-cleavage leading to fragments from the alkyl chain.[19][20] |

Synthesis Workflow and Signaling Pathways

The synthesis of this compound from tetradecanoic acid is a straightforward two-step process. The logical workflow is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Bromotetradecanoic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

-

Tetradecanoic acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (anhydrous)

-

Distilled water

-

Sodium bisulfite

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add tetradecanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently in an oil bath.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a scrubber.

-

After the addition is complete, heat the mixture to reflux for several hours until the red color of bromine disappears.

-

Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromotetradecanoic acid.

Step 2: Synthesis of this compound via Fischer Esterification

Materials:

-

2-Bromotetradecanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-bromotetradecanoic acid in an excess of anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product as a yellow oil.

Conclusion

This compound is a synthetically useful organic compound whose preparation is a classic example of applying fundamental organic reactions to fatty acid feedstocks. While specific historical details of its initial discovery are sparse, its synthesis is straightforward using well-established methods like the Hell-Volhard-Zelinsky reaction and Fischer esterification. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals requiring this compound for their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the modification of long-chain fatty acids is of interest. The predictable reactivity of the α-bromo ester functionality ensures its continued utility as a versatile building block in organic synthesis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. This compound | 16631-25-7 [amp.chemicalbook.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. CAS # 16631-25-7, this compound, 2-Bromotetradecanoic acid methyl ester - chemBlink [ww.chemblink.com]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. PubChemLite - this compound (C15H29BrO2) [pubchemlite.lcsb.uni.lu]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Bioactive Derivatives from Methyl 2-bromotetradecanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives using Methyl 2-bromotetradecanoate as a key starting material. The synthesized compounds, including 2-amino, 2-thio, and 2-hydroxy fatty acid esters, as well as products from Reformatsky and Arbuzov reactions, are of significant interest in drug discovery and development, particularly as potential inhibitors of N-myristoyltransferase (NMT).

Introduction

This compound is a valuable synthetic intermediate due to the reactivity of the bromine atom at the alpha-position to the carbonyl group. This inherent reactivity allows for a variety of nucleophilic substitution and organometallic reactions, providing access to a diverse range of functionalized long-chain fatty acid derivatives. These derivatives are analogues of myristic acid, a 14-carbon saturated fatty acid, and are of particular interest for their potential to modulate the activity of N-myristoyltransferase (NMT). NMT is a crucial enzyme in many organisms, including pathogenic fungi and protozoa, that catalyzes the attachment of myristate to the N-terminal glycine of a variety of proteins. This post-translational modification is essential for the biological function of these proteins. Inhibition of NMT has emerged as a promising therapeutic strategy for the treatment of infectious diseases and cancer.[1][2][3][4]

Application 1: Synthesis of 2-Substituted Tetradecanoate Derivatives via Nucleophilic Substitution

The electron-withdrawing nature of the adjacent ester group activates the α-carbon of this compound, making it highly susceptible to nucleophilic attack. This allows for the straightforward synthesis of a variety of 2-substituted derivatives.

General Workflow for Nucleophilic Substitution

References

- 1. tandfonline.com [tandfonline.com]

- 2. Rational design, synthesis, analysis and antifungal activity of novel myristic acid derivatives as N-myristoyltransferase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for α-Bromo Fatty Acid Esters in Fatty Acid Research

Disclaimer: Due to limited publicly available research specifically on methyl 2-bromotetradecanoate , this document provides detailed application notes and protocols based on its close structural analog, 2-bromopalmitate , a well-characterized inhibitor of fatty acid oxidation. The principles and methodologies described are likely applicable to this compound, but would require empirical validation.

Application Notes

This compound is a fatty acid derivative that, like other α-bromo fatty acids, is utilized in research as an inhibitor of mitochondrial fatty acid β-oxidation.[1][2] These compounds serve as valuable tools for investigating the roles of fatty acid metabolism in various physiological and pathological processes, including metabolic syndrome, cardiovascular diseases, and cancer.[3][4]

Mechanism of Action:

The primary mechanism of action for α-bromo fatty acids involves the irreversible inhibition of key enzymes in the fatty acid oxidation pathway.[5][6] Once inside the cell, this compound is likely hydrolyzed to 2-bromotetradecanoic acid, which is then converted to its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA. This modified fatty acyl-CoA can then interfere with fatty acid metabolism at several points:

-

Inhibition of Carnitine Palmitoyltransferase I (CPT-I): 2-bromopalmitoyl-CoA, an analog of 2-bromotetradecanoyl-CoA, is a known inhibitor of CPT-I, the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[1][6] This inhibition is carnitine-dependent.[6]

-

Inhibition of 3-Ketothiolase: Studies on 2-bromooctanoate have shown that its CoA derivative can cause complete and irreversible inactivation of 3-ketothiolase, the final enzyme in the β-oxidation spiral.[5]

By blocking these critical steps, this compound can effectively shut down fatty acid oxidation, forcing cells to rely on other energy sources like glucose. This property makes it a useful tool for studying cellular bioenergetics and the metabolic adaptations of cells in various states.

Key Research Applications:

-

Studying Metabolic Switching: Inducing a shift from fatty acid oxidation to glycolysis to investigate metabolic flexibility in normal and diseased cells.

-

Investigating the Role of Fatty Acid Oxidation in Disease: Elucidating the dependence of cancer cells on fatty acid oxidation for proliferation and survival.[4]

-

Cardioprotection Studies: Research suggests that partial inhibition of fatty acid oxidation can protect the heart from ischemia-reperfusion injury.[3]

-

Drug Development: Serving as a lead compound or a tool for validating targets in the development of new therapies for metabolic disorders.

Quantitative Data

The following table summarizes hypothetical inhibitory data for this compound based on reported values for similar α-bromo fatty acids. Note: These values are illustrative and would need to be determined experimentally for this compound.

| Parameter | Enzyme | Cell Type/System | Value | Reference |

| IC₅₀ | 3-Ketothiolase I | Rat Liver Mitochondria | ~10 µM (for 2-bromooctanoate) | [5] |

| Inhibition | CPT-I | Isolated Mitochondria | Dose-dependent | [6] |

Experimental Protocols

Protocol 1: Inhibition of Mitochondrial Respiration

This protocol describes how to measure the effect of this compound on fatty acid-dependent mitochondrial respiration using high-resolution respirometry.

Materials:

-

Isolated mitochondria from cell culture or tissue

-

Substrates: Palmitoyl-L-carnitine, Malate, ADP

-

Inhibitor: this compound (dissolved in a suitable solvent like DMSO)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Prepare Mitochondria: Isolate mitochondria from the desired source using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

-

Calibrate Respirometer: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.[7]

-

Assay Setup:

-

Add 2 mL of pre-warmed (37°C) respirometry buffer to the respirometer chambers.

-

Add isolated mitochondria to a final concentration of 0.1-0.5 mg/mL.

-

Allow the signal to stabilize to measure ROUTINE respiration.

-

-

Substrate Addition:

-

Add malate to a final concentration of 2 mM.

-

Add palmitoyl-L-carnitine to a final concentration of 5 µM to initiate fatty acid-dependent respiration.

-

-

Inhibitor Titration:

-

Perform a titration of this compound by adding increasing concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to the chambers, allowing the respiration rate to stabilize after each addition.

-

-

Assessment of Oxidative Phosphorylation:

-

Add ADP to a final concentration of 5 mM to stimulate ATP synthesis (State 3 respiration).

-

-

Data Analysis:

-

Record the oxygen consumption rate (OCR) at each step.

-

Calculate the percentage inhibition of fatty acid-dependent respiration at each concentration of this compound.

-

Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Protocol 2: Carnitine Palmitoyltransferase II (CPT-II) Activity Assay

This protocol is a tandem mass spectrometry-based assay to measure CPT-II activity, which can be adapted to assess the inhibitory effect of this compound.[9]

Materials:

-

Muscle tissue homogenate or isolated mitochondria

-

Assay buffer

-

Palmitoylcarnitine (substrate)

-

Carnitine acetyltransferase

-

Acetyl-CoA

-

This compound

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation: Prepare a homogenate of the muscle tissue or use isolated mitochondria.

-

Reaction Mixture: In a microcentrifuge tube, combine the sample, assay buffer, carnitine acetyltransferase, and acetyl-CoA.

-

Inhibitor Addition: Add varying concentrations of this compound to different reaction tubes. Include a vehicle control.

-

Initiate Reaction: Add palmitoylcarnitine to start the reaction. CPT-II will convert palmitoylcarnitine to free carnitine. The free carnitine is then converted to acetylcarnitine by carnitine acetyltransferase.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: Analyze the formation of acetylcarnitine using tandem mass spectrometry. The amount of acetylcarnitine formed is proportional to the CPT-II activity.

-

Data Analysis: Calculate the CPT-II activity in the presence of different concentrations of the inhibitor and determine the IC₅₀.

Visualizations

Caption: Inhibition of fatty acid oxidation by α-bromo fatty acids.

Caption: Workflow for assessing mitochondrial respiration inhibition.

References

- 1. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Fatty Acid Metabolism Increases EPA and DHA Levels and Protects against Myocardial Ischaemia-Reperfusion Injury in Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of fatty acid oxidation as a therapy for MYC-overexpressing triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its co-enzyme A and carnitine esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl 2-bromotetradecanoate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromotetradecanoate is a valuable bifunctional molecule, incorporating both a fatty acid ester and an α-bromo group. This structure makes it a versatile alkylating agent for the introduction of a C14 fatty acid moiety onto various nucleophiles. The α-bromo position is susceptible to nucleophilic substitution, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of α-amino acids, α-hydroxy fatty acids, and for the alkylation of amines and thiols. These functionalized fatty acid derivatives are of significant interest in drug development and biomedical research due to their potential as enzyme inhibitors, signaling molecules, and components of bioactive lipids.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 16631-25-7 |

| Molecular Formula | C₁₅H₂₉BrO₂ |

| Molecular Weight | 321.29 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 149-152 °C at 1 mmHg |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, diethyl ether, THF) |

| InChI Key | NTDPLPAGWMERRU-UHFFFAOYSA-N |

Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of various α-substituted tetradecanoic acid derivatives. The following sections detail its application in the synthesis of α-amino acids and α-hydroxy fatty acids, as well as in the alkylation of amines and thiols.

Synthesis of α-Amino-tetradecanoic Acid

α-Amino acids with long alkyl chains are important components of lipopeptides and have applications as surfactants and antimicrobial agents. The synthesis of 2-aminotetradecanoic acid can be achieved from this compound via a two-step process involving azide substitution followed by reduction.

Experimental Workflow: Synthesis of α-Amino-tetradecanoic Acid

Caption: Workflow for the synthesis of 2-aminotetradecanoic acid.

Detailed Protocol: Synthesis of Methyl 2-azidotetradecanoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Reagent: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 2-azidotetradecanoate. The crude product can be purified by column chromatography on silica gel.

Detailed Protocol: Reduction and Hydrolysis to 2-Aminotetradecanoic Acid

-

Reduction: Dissolve the purified Methyl 2-azidotetradecanoate (1.0 eq) in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

Filtration: After the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak), filter the mixture through a pad of Celite to remove the catalyst.

-

Hydrolysis: To the filtrate, add an excess of aqueous hydrochloric acid (e.g., 6 M HCl). Heat the mixture to reflux for 4-6 hours to hydrolyze the methyl ester.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of 2-aminotetradecanoic acid, which can be recrystallized from a suitable solvent system like ethanol/ether.

Quantitative Data (Representative)

| Step | Product | Yield (%) | Purity (%) | Analytical Data |

| Azide Substitution | Methyl 2-azidotetradecanoate | 85-95 | >95 | IR (ν_azide): ~2100 cm⁻¹ |

| Reduction & Hydrolysis | 2-Aminotetradecanoic Acid HCl | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS |

Synthesis of α-Hydroxy-tetradecanoic Acid

α-Hydroxy fatty acids are found in various biological lipids and are precursors for the synthesis of complex natural products. They can be prepared from this compound by nucleophilic substitution with a hydroxide source.

Experimental Workflow: Synthesis of α-Hydroxy-tetradecanoic Acid

Caption: Workflow for the synthesis of 2-hydroxytetradecanoic acid.

Detailed Protocol: Synthesis of 2-Hydroxytetradecanoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.

-

Hydrolysis: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5-3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction involves both the hydrolysis of the ester and the substitution of the bromide.

-

Work-up: After cooling, acidify the reaction mixture to a pH of ~2 with a mineral acid (e.g., 2 M HCl).

-

Extraction and Purification: Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-hydroxytetradecanoic acid can be purified by recrystallization.

Quantitative Data (Representative)

| Product | Yield (%) | Purity (%) | Analytical Data |

| 2-Hydroxytetradecanoic Acid | 75-85 | >97 | ¹H NMR, ¹³C NMR, IR (ν_OH, ν_C=O) |

Alkylation of Amines

This compound can be used to alkylate primary and secondary amines to introduce the 1-(methoxycarbonyl)tridecyl group. This reaction is useful for synthesizing novel amino acid derivatives and other nitrogen-containing fatty acid analogs.

Detailed Protocol: N-Alkylation of a Primary Amine

-

Reaction Setup: To a solution of the primary amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours.

-

Work-up and Purification: Filter off the base and concentrate the filtrate. The residue can be purified by column chromatography on silica gel to afford the N-alkylated product.

Alkylation of Thiols

The reaction of this compound with thiols provides a straightforward route to α-thioether substituted fatty acid esters. These compounds can be valuable intermediates in the synthesis of biologically active molecules.

Detailed Protocol: S-Alkylation of a Thiol

-

Reaction Setup: Dissolve the thiol (1.0 eq) in a suitable solvent like ethanol or DMF.

-

Base Addition: Add a base such as sodium ethoxide (NaOEt, 1.1 eq in ethanol) or potassium carbonate (K₂CO₃, 1.5 eq in DMF) to deprotonate the thiol.

-

Addition of Alkylating Agent: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 4-12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. After drying and concentration, the product can be purified by column chromatography.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by compounds synthesized from this compound are not extensively documented in publicly available literature, the resulting α-functionalized fatty acids are classes of molecules known to be involved in various biological processes. For instance, certain long-chain fatty acid derivatives are known to interact with nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors), which are key regulators of lipid metabolism and inflammation.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical activation of a PPAR signaling pathway.

Further research is required to elucidate the specific biological targets and mechanisms of action for novel compounds synthesized using this compound.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a variety of α-substituted fatty acid derivatives. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and chemical biology. The ability to introduce a long aliphatic chain with a functional group at the α-position opens up avenues for creating molecules with tailored physicochemical and biological properties.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct their own literature search and risk assessment before performing any new experiment. Reaction conditions may need to be optimized for specific substrates. Appropriate personal protective equipment should be worn at all times.

Application Notes and Protocols for the Grignard Reaction of Methyl 2-bromotetradecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Grignard reaction involving methyl 2-bromotetradecanoate. This reaction is a valuable tool for the synthesis of complex long-chain tertiary alcohols, which are of significant interest in pharmaceutical and medicinal chemistry due to their unique physicochemical properties and potential therapeutic applications.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] The reaction of an ester with a Grignard reagent typically proceeds via a double addition to the carbonyl group, yielding a tertiary alcohol.[2][3] When applied to this compound, this reaction allows for the introduction of two identical alkyl or aryl groups at the carbonyl carbon, leading to the formation of a long-chain tertiary alcohol. These resulting molecules are valuable intermediates in drug discovery and development. Long-chain fatty alcohols have applications in pharmaceutical formulations as emollients, solvents, and lubricants.[4] Furthermore, the tertiary nature of the alcohol group can enhance metabolic stability, a desirable characteristic in drug design.[5]

Applications in Drug Development

The synthesis of long-chain tertiary alcohols from this compound opens avenues for the development of novel therapeutic agents. These compounds can serve as building blocks for more complex molecules or be investigated for their own biological activity. The long aliphatic chain imparts lipophilicity, which can be crucial for membrane interaction, while the tertiary alcohol moiety can influence solubility and metabolic pathways.[5]

Long-chain fatty alcohols are known to play a role in lipid metabolism and can influence cellular signaling pathways.[6][7] The products of this Grignard reaction can be used to probe these pathways or to design molecules with specific modulatory effects. For instance, alterations in fatty acid and fatty alcohol metabolism have been linked to various disease states, making synthetic analogs valuable research tools.[8]

Data Presentation

The following tables summarize the key reactants, reaction conditions, and expected outcomes for the Grignard reaction with this compound.

Table 1: Reactants and Stoichiometry

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio |

| This compound | 321.28 | 10.0 | 1.0 |

| Magnesium Turnings | 24.31 | 24.0 | 2.4 |

| Alkyl/Aryl Bromide (R-Br) | Varies | 22.0 | 2.2 |

| Anhydrous Diethyl Ether | 74.12 | - | Solvent |

Table 2: Reaction Conditions and Typical Yields

| Parameter | Value |

| Reaction Temperature (Grignard Formation) | Room Temperature to 35 °C (Gentle Reflux) |

| Reaction Temperature (Addition to Ester) | 0 °C to Room Temperature |

| Reaction Time (Grignard Formation) | 1 - 2 hours |

| Reaction Time (Addition to Ester) | 2 - 4 hours |

| Typical Yield | 60-80% |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a tertiary alcohol from this compound using a Grignard reagent.

Safety Precautions: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use. Anhydrous solvents are essential.[9]

Materials and Equipment:

-

Oven-dried, three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

This compound

-

Magnesium turnings

-

Alkyl or Aryl Bromide (e.g., Bromomethane, Bromoethane, Bromobenzene)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Protocol 1: Preparation of the Grignard Reagent

-

Apparatus Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel, place magnesium turnings (2.4 eq).

-

Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.

-